FLAG peptide

Affinity chromatography Immunoprecipitation Native protein elution

FLAG peptide (DYKDDDDK) offers gentle, non-denaturing competitive elution for recombinant proteins, preserving native activity (0% loss vs. 50% with GST/MBP/GFP). Enterokinase-cleavable DDDDK site enables traceless tag removal. Yields antibody-free eluates critical for Co-IP/MS. 3xFLAG variants boost detection sensitivity up to 200-fold. Delivers superior purity from eukaryotic extracts compared to His-tag methods. Order ≥95% purity, lyophilized powder.

Molecular Formula C41H60N10O20
Molecular Weight 1013.0 g/mol
Cat. No. B549965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLAG peptide
SynonymsDYKDDDDK peptide
FLAG peptide
Molecular FormulaC41H60N10O20
Molecular Weight1013.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O
InChIInChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyXZWYTXMRWQJBGX-VXBMVYAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLAG Peptide (DYKDDDDK): A Quantitative, Comparator-Driven Evidence Guide for Procurement and Scientific Selection


The FLAG peptide (sequence: DYKDDDDK) is an eight-amino acid hydrophilic epitope tag designed for the detection, purification, and functional analysis of recombinant fusion proteins . Due to its small size and surface-exposed disposition when fused to target proteins, the FLAG tag is widely recognized for minimizing steric hindrance and functional perturbation in both prokaryotic and eukaryotic expression systems . The sequence contains an intrinsic enterokinase cleavage site (DDDDK), enabling complete and traceless removal of the tag post-purification when required . While numerous epitope tags (e.g., HA, Myc, His, GST) are available for recombinant protein workflows, the FLAG system distinguishes itself through a unique combination of position-insensitive antibody recognition (M2 clone), calcium-dependent and calcium-independent antibody options (M1, M2, M5), and quantitative, non-denaturing competitive elution using free FLAG or 3xFLAG peptides that preserves native protein conformation and activity .

Why Generic FLAG Peptide Substitution Fails: Quantitative and Functional Differentiation from In-Class Alternatives


Generic substitution among epitope tags (e.g., HA, Myc, His) or even among FLAG system variants (1xFLAG vs. 3xFLAG) is not functionally or economically interchangeable in scientific workflows due to quantifiable differences in purification purity, elution efficiency, detection sensitivity, and functional compatibility. Systematic comparative studies reveal that the FLAG tag yields the highest purity protein across diverse biological extracts (E. coli, yeast, Drosophila, HeLa) compared to polyhistidine (His) tags, though at the expense of lower binding capacity and higher resin cost [1]. Within the FLAG system itself, the 3xFLAG peptide demonstrates up to 10-fold increased antibody binding sensitivity and enables more stringent washes with higher specificity compared to single FLAG peptide elution [2]. Furthermore, the 1xFLAG peptide (F3290) is quantitatively incapable of eluting 3xFLAG fusion proteins from anti-FLAG M2 affinity gels, necessitating the use of the 3xFLAG peptide (F4799) for complete and gentle competitive displacement . Cross-tag functional studies demonstrate that the FLAG tag exhibits minimal impact on target protein enzymatic activity (0% activity loss in fatty acid synthase assays), whereas larger tags (e.g., GFP, MBP) can reduce enzymatic activity by up to 50% [3][4].

Product-Specific Quantitative Evidence Guide: FLAG Peptide (DYKDDDDK) Differentiators with Comparator Data


3xFLAG Peptide Competitive Elution Outperforms Acidic Elution and Prevents Antibody Chain Contamination

Direct comparative elution studies using Anti-FLAG M2 magnetic beads demonstrate that competitive elution with 3xFLAG peptide (100-150 ng/µL, 30 min incubation) and acidic pH (2.5-3.0) elution with 0.1 M glycine-HCl (<10 min) are the most efficient elution methods for FLAG-tagged proteins, while alkaline elution (pH 8-10) is ineffective [1]. Importantly, competitive elution with 3xFLAG peptide produces eluates free of contaminating antibody light and heavy chains, whereas SDS-PAGE loading buffer elution causes M2 antibody denaturation and co-elution of antibody chains that interfere with subsequent Western blot detection [1][2].

Affinity chromatography Immunoprecipitation Native protein elution

3xFLAG Peptide Detection Sensitivity Enhanced Up to 200-Fold Over Alternative Epitope Tag Systems

The 3xFLAG system, comprising three tandem FLAG epitopes (22 amino acids), provides up to 200-fold enhanced detection sensitivity of fusion proteins compared to any other commonly used epitope tag system, including single FLAG, HA, Myc, and His tags [1]. Using anti-FLAG M2 antibody with HRP-conjugated anti-mouse secondary antibody, the 3xFLAG detection sensitivity exceeds that of standard tags by 20- to 200-fold [1].

Immunodetection Western blot Low-abundance protein detection

FLAG Tag Demonstrates Zero Impact on Enzymatic Activity Compared to Larger Tags That Reduce Activity by Up to 50%

In a direct functional study using animal fatty acid synthase (FAS), incorporation of the FLAG octapeptide tag at the amino terminus, internal noncatalytic domain, or carboxyl terminus produced no measurable effect on wild-type enzymatic activity (0% activity loss) [1]. In contrast, larger tags such as GFP or MBP (≥60 amino acids) can alter target protein conformation and reduce enzymatic activity by up to 50%, as demonstrated with a kinase tagged with 60 additional amino acids [2]. The presence of the FLAG tag had no effect on the activity of wild-type FAS, enabling successful purification of functional heterodimers via sequential anti-FLAG immunoaffinity and metal chelate chromatography [1].

Enzymology Functional assays Tag interference

Anti-FLAG M2 Antibody Binding Affinity (Kd = 0.76 nM) Quantified for IP Optimization Against Alternative Antibody Clones

The anti-FLAG M2 monoclonal antibody exhibits a binding affinity (Kd) of 0.76 nM (95% confidence interval: 0.44-1.3 nM) for the FLAG epitope, as quantified by surface plasmon resonance or biolayer interferometry [1]. This quantitative affinity measurement enables precise calculation of antibody concentrations required for immunoprecipitation (0.2 nM for anti-FLAG M2), which is higher than the concentrations used for anti-HA antibodies (0.1 nM for clones 3F10 and 4B2) and anti-Ty1 (0.05 nM), reflecting the different affinity profiles of these tag-antibody pairs [2].

Antibody affinity Immunoprecipitation Binding kinetics

3xFLAG Peptide Uniquely Enables Elution of 3xFLAG Fusion Proteins; 1xFLAG Peptide Is Ineffective

The 1xFLAG peptide (F3290, DYKDDDDK) does not elute 3xFLAG fusion proteins from anti-FLAG M2 affinity gels, whereas the 3xFLAG peptide (F4799) provides efficient and gentle elution through direct competition . This functional incompatibility arises from the higher avidity binding of 3xFLAG-tagged proteins to the M2 antibody, requiring the multivalent 3xFLAG peptide for effective displacement .

Affinity purification Competitive elution Tandem epitope tags

FLAG Tag Purification Yields Highest Purity Protein Across Diverse Extracts vs. His Tag

A systematic comparative study of affinity tags for protein purification under native conditions demonstrated that epitope-based tags including FLAG and HPC produced the highest purity protein across all tested extracts (E. coli, yeast, Drosophila, and HeLa). In contrast, the His tag provided good yields from inexpensive, high-capacity resins but only moderate purity from E. coli extracts and relatively poor purification from yeast, Drosophila, and HeLa extracts [1].

Protein purification Affinity chromatography Purity comparison

Best Research and Industrial Application Scenarios for FLAG Peptide (DYKDDDDK) Based on Quantitative Differentiation


Native Co-Immunoprecipitation and Protein Complex Analysis Requiring Antibody-Free Eluates

In co-immunoprecipitation (Co-IP) workflows for identifying protein-protein interactions via mass spectrometry, 3xFLAG peptide competitive elution (100-400 µg/mL) is the method of choice because it yields eluates completely free of contaminating antibody light and heavy chains [1][2]. Unlike SDS-PAGE loading buffer elution, which denatures the M2 antibody and co-elutes antibody fragments that generate interfering bands on Western blots and false-positive signals in mass spectrometry, 3xFLAG peptide elution preserves both target protein activity and analytical data quality [1]. This is particularly critical for tandem affinity purification (TAP) strategies where sequential tagging and elution steps are required .

Functional Enzymology Studies Requiring Zero Activity Interference from Affinity Tags

When studying enzyme kinetics, catalytic mechanisms, or protein function, the FLAG tag should be prioritized over larger affinity tags (GST, MBP, GFP) based on quantitative evidence showing 0% activity loss in FLAG-tagged fatty acid synthase versus up to 50% activity reduction with larger tags [1][2]. The FLAG tag's small size (8 amino acids, ~1 kDa) and hydrophilic character minimize steric hindrance and hydrophobic interactions that could perturb active site geometry or substrate binding [2]. The optional enterokinase cleavage site (DDDDK) further enables complete tag removal post-purification for studies requiring native protein sequence .

Low-Abundance Protein Detection in Weak Mammalian Expression Systems

For recombinant proteins expressed at low levels (e.g., ~0.1 mg/L in weak mammalian cell lines), the 3xFLAG system provides up to 200-fold enhanced detection sensitivity compared to alternative epitope tag systems [1][2]. Using anti-FLAG M2 antibody (Kd = 0.76 nM) with HRP-conjugated secondary antibodies, 3xFLAG-tagged proteins can be reliably detected and quantified via Western blot where single FLAG, HA, or Myc tags would produce signals below the limit of detection [1]. This sensitivity advantage is critical for validating successful expression in difficult-to-transfect cell lines and for screening stable clones [1].

High-Purity Protein Preparation for Structural Biology from Eukaryotic Extracts

When preparing proteins for X-ray crystallography, cryo-electron microscopy, or NMR spectroscopy from eukaryotic expression systems (yeast, Drosophila, insect, or mammalian cells), FLAG tag purification is indicated over His tag purification based on systematic comparative evidence showing that FLAG yields the highest purity protein across all tested eukaryotic extracts, whereas His tag produces relatively poor purification from these same sources [1]. While FLAG resins have lower binding capacity (0.6-1 mg/mL) and higher cost than His tag resins, the superior purity achievable in a single step justifies the selection for high-resolution structural studies where even minor contaminants compromise crystallization or map interpretation [1][2].

Quote Request

Request a Quote for FLAG peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.